molecular formula C22H23N3O4S B15263440 N-Benzyl-N-(4-hydrazinocarbonyl-benzyl)-4-methoxy-benzenesulfonamide

N-Benzyl-N-(4-hydrazinocarbonyl-benzyl)-4-methoxy-benzenesulfonamide

Cat. No.: B15263440
M. Wt: 425.5 g/mol
InChI Key: YEBYAJBUUBBDGW-UHFFFAOYSA-N
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Description

N-benzyl-N-{[4-(hydrazinecarbonyl)phenyl]methyl}-4-methoxybenzene-1-sulfonamide is a complex organic compound with the molecular formula C22H23N3O4S. This compound is primarily used for research purposes and has various applications in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-{[4-(hydrazinecarbonyl)phenyl]methyl}-4-methoxybenzene-1-sulfonamide typically involves multiple steps. The process begins with the preparation of the core benzene ring, followed by the introduction of the sulfonamide group. The hydrazinecarbonyl group is then added to the phenyl ring, and finally, the benzyl group is attached to complete the synthesis. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. large-scale synthesis would likely follow similar steps to the laboratory synthesis, with optimizations for yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-{[4-(hydrazinecarbonyl)phenyl]methyl}-4-methoxybenzene-1-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of organic solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.

Scientific Research Applications

N-benzyl-N-{[4-(hydrazinecarbonyl)phenyl]methyl}-4-methoxybenzene-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a reference standard in analytical chemistry.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-N-{[4-(hydrazinecarbonyl)phenyl]methyl}-4-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-benzyl-N-{[4-(hydrazinecarbonyl)phenyl]methyl}-4-methoxybenzene-1-sulfonamide include:

  • N-benzyl-N-{[4-(hydrazinecarbonyl)phenyl]methyl}-benzene-1-sulfonamide
  • N-benzyl-N-{[4-(hydrazinecarbonyl)phenyl]methyl}-4-methylbenzene-1-sulfonamide

Uniqueness

What sets N-benzyl-N-{[4-(hydrazinecarbonyl)phenyl]methyl}-4-methoxybenzene-1-sulfonamide apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C22H23N3O4S

Molecular Weight

425.5 g/mol

IUPAC Name

N-benzyl-N-[[4-(hydrazinecarbonyl)phenyl]methyl]-4-methoxybenzenesulfonamide

InChI

InChI=1S/C22H23N3O4S/c1-29-20-11-13-21(14-12-20)30(27,28)25(15-17-5-3-2-4-6-17)16-18-7-9-19(10-8-18)22(26)24-23/h2-14H,15-16,23H2,1H3,(H,24,26)

InChI Key

YEBYAJBUUBBDGW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC3=CC=C(C=C3)C(=O)NN

Origin of Product

United States

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